molecular formula C15H23NO B2460589 1-(3-Phenylbutyl)piperidin-3-ol CAS No. 415930-75-5

1-(3-Phenylbutyl)piperidin-3-ol

Cat. No.: B2460589
CAS No.: 415930-75-5
M. Wt: 233.355
InChI Key: ZFEWIUIABNUQIW-UHFFFAOYSA-N
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Description

1-(3-Phenylbutyl)piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 1-(3-Phenylbutyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-phenylbutylamine with piperidin-3-one under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve continuous flow reactions and optimization of reaction parameters to achieve high yields and purity .

Mechanism of Action

The mechanism of action of 1-(3-Phenylbutyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Phenylbutyl)piperidin-3-ol can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-phenylbutyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-13(14-6-3-2-4-7-14)9-11-16-10-5-8-15(17)12-16/h2-4,6-7,13,15,17H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEWIUIABNUQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCCC(C1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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